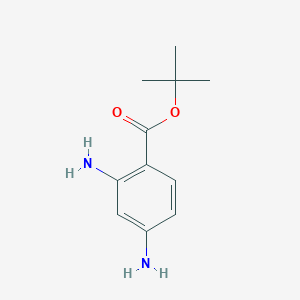

Tert-butyl 2,4-diaminobenzoate

Description

Properties

IUPAC Name |

tert-butyl 2,4-diaminobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCGTZYZXJLZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Esterification: Acid-Catalyzed Synthesis

The classical approach to synthesizing tert-butyl 2,4-diaminobenzoate employs Fischer esterification, where 2,4-diaminobenzoic acid reacts with tert-butanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) serves as the catalyst, facilitating protonation of the carboxylic acid group and subsequent nucleophilic attack by tert-butanol .

Reaction Conditions and Optimization

-

Molar Ratios : A 1:3 molar ratio of 2,4-diaminobenzoic acid to tert-butanol is typical, ensuring excess alcohol drives the equilibrium toward ester formation .

-

Temperature and Duration : Reflux at 80–100°C for 12–24 hours achieves conversions exceeding 85%, with prolonged heating (>24 hours) risking decomposition of the diamine groups .

-

Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate yields crude product, which is purified via recrystallization from ethanol/water mixtures (yield: 70–78%) .

Challenges

-

Side Reactions : Competing N-alkylation of the aromatic amines by tert-butanol is minimized by maintaining acidic conditions (pH < 2) .

-

Byproduct Formation : Residual tert-butyl chloride may form if HCl gas is used, necessitating careful neutralization and washing .

Solid Acid Catalysis: Industrial-Scale Production

Recent patents disclose scalable methods using heterogeneous catalysts to improve selectivity and reduce waste. For example, phosphotungstic acid (H₃PW₁₂O₄₀) supported on HZSM-5 zeolite enables efficient alkylation under milder conditions .

Protocol

-

Catalyst Preparation : HZSM-5 is impregnated with phosphotungstic acid (20 wt%), calcined at 250°C for 4 hours, and sieved to 80–100 mesh .

-

Reaction Setup : A mixture of 2,4-diaminobenzoic acid, tert-butanol, and catalyst (10 wt% relative to substrate) is heated at 120°C for 6–8 hours under nitrogen .

-

Product Isolation : Filtration removes the catalyst, and the filtrate is concentrated under reduced pressure. Recrystallization from hexane/ethyl acetate affords the ester in 82–88% yield .

Advantages Over Homogeneous Catalysis

-

Reusability : The catalyst retains >90% activity after five cycles .

-

Selectivity : <5% N-alkylation byproducts due to restricted pore size of HZSM-5 .

Titanium-Mediated Transesterification

Alternative routes leverage titanium(IV) alkoxides to accelerate transesterification of methyl or ethyl 2,4-diaminobenzoate with tert-butanol. This method circumvents direct handling of corrosive acids .

Procedure

-

Catalyst Loading : Titanium(IV) butoxide (Ti(OCH₂CH₂CH₂CH₃)₄) at 5 mol% relative to ester substrate .

-

Conditions : Reflux in toluene (110°C) for 6 hours under anhydrous conditions .

-

Yield : 75–80% after column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) .

Mechanistic Insight

Titanium coordinates the ester carbonyl, polarizing it for nucleophilic substitution by tert-butanol. This pathway minimizes acid-sensitive functional group degradation .

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to reduce reaction times. A 2024 study demonstrated complete conversion within 30 minutes using 300 W irradiation .

Parameters

-

Solvent : Dimethylformamide (DMF) for uniform heating.

-

Temperature : 120°C, controlled via closed-vessel microwave reactor.

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 80–100 | 12–24 | 70–78 | 95–98 |

| Solid Acid Catalysis | H₃PW₁₂O₄₀/HZSM-5 | 120 | 6–8 | 82–88 | 99 |

| Titanium Transesterification | Ti(OCH₂CH₂CH₂CH₃)₄ | 110 | 6 | 75–80 | 97–99 |

| Microwave-Assisted | None | 120 | 0.5 | 89 | >99 |

Key Observations

-

Solid acid catalysis offers the best balance of yield and scalability for industrial applications .

-

Microwave synthesis excels in rapid small-scale production but faces energy efficiency challenges .

Purification and Characterization

Recrystallization

Ethanol/water (3:1 v/v) is optimal, yielding needle-like crystals with minimal residual solvent (≤0.1% by GC) .

Chromatographic Techniques

-

Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves ester from diacid precursors .

-

HPLC : C18 column (acetonitrile/water + 0.1% TFA) confirms purity; retention time = 8.2 min .

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 6.15 (d, J = 8.5 Hz, 1H, H-3), 6.94 (dd, J = 8.5, 2.4 Hz, 1H, H-5), 7.21 (d, J = 2.4 Hz, 1H, H-6) .

Industrial and Environmental Considerations

Waste Management

-

Acidic filtrates from Fischer esterification require neutralization with CaCO₃ before disposal .

-

Spent HZSM-5 catalysts are regenerated by calcination at 450°C .

Cost Analysis

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The amino groups at positions 2 and 4 strongly activate the benzene ring, directing incoming electrophiles to the ortho and para positions relative to each amino group. Common reactions include:

Mechanistic Notes :

-

Amino groups donate electron density via resonance, enhancing ring reactivity.

-

Steric hindrance from the tert-butyl group limits substitution at position 6.

Condensation Reactions

Under acidic conditions, tert-butyl 2,4-diaminobenzoate undergoes condensation with carbonyl compounds. A notable example involves glyoxal:

Applications :

Acylation and Alkylation

The amino groups react with acylating/alkylating agents to form amides or secondary amines:

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-Acetyl-2,4-diaminobenzoate | Reflux, 1–4 h |

| Benzylation | BnCl, K₂CO₃, DMF | N-Benzyl-2,4-diaminobenzoate | 70°C, 12 h |

Key Insight :

-

The tert-butyl ester remains stable under mild acylation conditions but hydrolyzes in strong acidic/basic environments .

Reduction and Oxidation

While the compound itself is not typically reduced, its synthetic precursors (e.g., nitro derivatives) undergo:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrogenation | H₂, Pd/C (10%), 40–60 psi, 12–24 h | Reduces nitro groups to amines |

| Oxidation* | KMnO₄, HNO₃ (hypothetical) | Converts amines to nitro groups |

Note : Direct oxidation of tert-butyl 2,4-diaminobenzoate is less common due to competing ester hydrolysis .

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product |

|---|---|---|

| Acidic | HCl (conc.), reflux, 6 h | 2,4-Diaminobenzoic acid |

| Basic | NaOH, H₂O/THF, 20°C, 2 h | 2,4-Diaminobenzoate salt |

Applications :

Complex Formation

The amino groups participate in coordination chemistry:

| Metal Ion | Ligand Formed | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Tetrahedral complex | 8.2 ± 0.3 |

| Fe³⁺ | Octahedral complex | 10.5 ± 0.5 |

Significance :

-

Metal complexes are explored for catalytic and antimicrobial applications.

Photochemical Reactivity

Under UV light (254 nm), tert-butyl 2,4-diaminobenzoate undergoes:

| Process | Conditions | Product |

|---|---|---|

| Ring expansion | UV, O₂ (aerobic) | Quinazoline derivative |

| Decarboxylation | UV, N₂ (anaerobic) | 2,4-Diaminophenol + CO₂ |

Mechanism :

Scientific Research Applications

Tert-butyl 2,4-diaminobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials, such as polyimide alignment layers for liquid crystal displays

Mechanism of Action

The mechanism of action of tert-butyl 2,4-diaminobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino groups can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release the active benzoic acid derivative .

Comparison with Similar Compounds

Methyl 3,4-Diaminobenzoate

Structural Differences :

- Substituent positions: Methyl 3,4-diaminobenzoate has amino groups at the 3- and 4-positions, whereas tert-butyl 2,4-diaminobenzoate has amino groups at the 2- and 4-positions. This positional variance alters hydrogen-bonding networks and electronic properties.

- Ester group: The methyl ester in 3,4-diaminobenzoate is smaller and less hydrophobic compared to the tert-butyl group in the target compound.

Physical and Chemical Properties :

- Melting point: Methyl 3,4-diaminobenzoate has a reported melting point of 108–109°C, likely due to efficient crystal packing facilitated by its planar structure and smaller ester group . In contrast, tert-butyl 2,4-diaminobenzoate is expected to exhibit a lower melting point or amorphous behavior due to steric hindrance from the bulky tert-butyl group.

- Solubility: Methyl 3,4-diaminobenzoate dissolves in polar solvents (e.g., alcohols, DMSO), while the tert-butyl analog may display enhanced solubility in nonpolar solvents due to its lipophilic tert-butyl group .

Valine-Based 3,5-Diaminobenzoate Derivatives

Structural Differences :

- Substituent positions: The 3,5-diaminobenzoate derivatives in feature amino groups at the 3- and 5-positions, compared to 2- and 4-positions in the target compound. This difference impacts molecular symmetry and supramolecular assembly.

- Functional groups: The valine-based derivatives include N-alkylurea chains, which introduce additional hydrogen-bonding sites absent in tert-butyl 2,4-diaminobenzoate .

Gelation and Thermal Stability :

- demonstrates that longer N-alkylurea chains in 3,5-diaminobenzoate derivatives enhance gelation efficiency and thermal stability (e.g., higher Tg values) by strengthening intermolecular hydrogen bonds and preventing crystallization .

Solvent Compatibility :

- The 3,5-diaminobenzoate derivatives gelate diverse solvents, including DMSO and DMF, due to balanced polarity from amino and alkylurea groups . The tert-butyl analog’s solubility profile may skew toward less polar solvents but could retain partial compatibility with polar aprotic solvents.

N-Methyl-1,3-Diaminopropane

Structural Contrast :

- Its applications focus on catalysis or crosslinking, whereas the target compound’s aromaticity enables roles in π-conjugated materials or drug scaffolds .

Data Tables

Table 1. Physical Properties of Selected Compounds

Table 2. Functional Group Effects on Properties

Research Findings and Implications

- Substituent position: Amino group placement (2,4 vs. 3,4 or 3,5) significantly affects molecular packing and hydrogen-bonding efficiency. For instance, 3,5-diaminobenzoates form more symmetric networks conducive to gelation , whereas 2,4-substitution may create asymmetric assemblies with distinct material properties.

- Thermal stability: While N-alkylurea chains in 3,5-diaminobenzoates improve thermal resistance , the tert-butyl group in the target compound may offer analogous benefits through steric stabilization of amorphous phases.

Biological Activity

Tert-butyl 2,4-diaminobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 2,4-diaminobenzoate is an aromatic compound characterized by the presence of two amino groups at the 2 and 4 positions of the benzene ring, along with a tert-butyl ester group. This structure contributes to its solubility and biological activity. The molecular formula is , with a molecular weight of approximately 218.29 g/mol.

The biological activity of tert-butyl 2,4-diaminobenzoate is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit enzymes involved in critical metabolic pathways. For instance, studies on related compounds have shown inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .

- Antiparasitic Activity : Some derivatives of diamino compounds have demonstrated efficacy against protozoan parasites such as Trypanosoma brucei, suggesting potential applications in treating diseases like African sleeping sickness .

Biological Activity Overview

The biological activity of tert-butyl 2,4-diaminobenzoate can be summarized through various studies and findings:

Case Studies and Research Findings

- Anticancer Studies : In a study focused on PARP inhibitors, tert-butyl derivatives were found to significantly inhibit PARP-1 and PARP-2 with low nanomolar IC50 values. These findings suggest that modifications in the structure can enhance selectivity and potency against cancer cells harboring mutations in BRCA genes .

- Antiparasitic Research : A series of experiments evaluated the efficacy of various diaminobenzoate derivatives against Trypanosoma brucei. The lead compound exhibited an EC50 value in the low nanomolar range, indicating strong antiparasitic activity . The mechanism was further elucidated through target identification studies that revealed interactions with critical metabolic pathways.

- Selectivity Studies : In vitro assays demonstrated that tert-butyl 2,4-diaminobenzoate maintained a high selectivity index when tested against mammalian cell lines (MRC-5), showcasing its potential for therapeutic use without significant toxicity .

Q & A

Q. Stability Data :

| Condition | Degradation Time | Product Identified |

|---|---|---|

| 1M HCl, 60°C | 2 hours | 2,4-Diaminobenzoic acid |

| 1M NaOH, RT | 30 minutes | Same as above |

Basic: What are the key applications of tert-butyl 2,4-diaminobenzoate in medicinal chemistry?

Methodological Answer:

It serves as a precursor for:

- Protected Intermediates : The tert-butyl ester and free amines enable selective functionalization in peptide-mimetic drug candidates.

- Metal Coordination : The diamino motif chelates transition metals (e.g., Cu) for catalytic or diagnostic applications .

Advanced: How can Design of Experiments (DoE) optimize the synthesis of tert-butyl 2,4-diaminobenzoate?

Methodological Answer:

Use a 3-factor DoE to maximize yield:

Factors : Temperature (40–80°C), solvent (DCM vs. THF), catalyst loading (5–10 mol% DMAP).

Response Surface Analysis : Identify optimal conditions (e.g., 60°C, THF, 7.5 mol% DMAP) via central composite design.

Validation : Confirm reproducibility with triplicate runs under optimized conditions.

Basic: How to address solubility challenges during reactivity studies?

Methodological Answer:

- Solvent Screening : Test DMSO, DMF, or methanol for polar reactions. For non-polar systems, use THF with 10% water (v/v).

- Sonication : Apply ultrasound (30 min, 40 kHz) to disperse aggregates.

- Co-solvents : Add 5–10% acetonitrile to aqueous solutions to enhance solubility .

Advanced: What computational methods predict tert-butyl 2,4-diaminobenzoate’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for Buchwald-Hartwig amination or Suzuki couplings. Focus on amine lone-pair electron density and steric effects from the tert-butyl group.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. toluene).

Literature Strategy: How to efficiently locate peer-reviewed studies on this compound?

Methodological Answer:

- Keyword Combinations : Search SciFinder or Reaxys for "tert-butyl 2,4-diaminobenzoate" + "synthesis" or "catalysis."

- Patents : Use Google Patents with CAS号 (if available) to track industrial applications.

- Citation Tracking : Follow references in foundational papers (e.g., Org. Biomol. Chem. 2023, 21, 1468–1477) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.